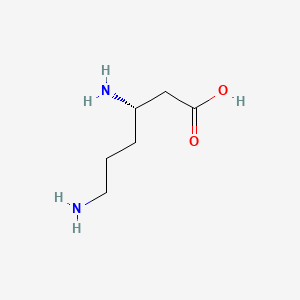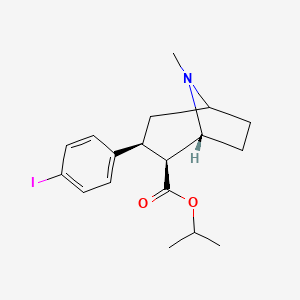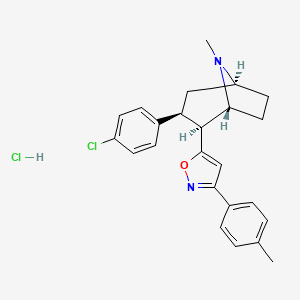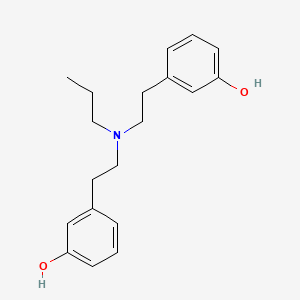
NSC49652
概要
説明
科学的研究の応用
NSC49652 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a probe to study the interactions of small molecules with transmembrane domains.
Biology: Investigated for its role in inducing apoptosis in melanoma cells and its potential as a therapeutic agent.
Medicine: Explored for its potential in cancer treatment, particularly melanoma, due to its ability to inhibit tumor growth.
Industry: Potential applications in the development of new therapeutic agents targeting transmembrane receptors
作用機序
Target of Action
NSC49652, also known as (2E)-1-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)PROP-2-EN-1-ONE or (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one, is a reversible, orally active agonist of the p75 neurotrophin receptor (p75NTR) . This receptor, also known as NGFR, TNFRSF16, and CD271, is the primary target of this compound .
Mode of Action
This compound targets the transmembrane domain of p75NTR . By binding to this domain, this compound can influence the receptor’s function and induce changes in the cell .
Pharmacokinetics
It is described as an orally active compound , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The exact details of its metabolism and excretion remain to be elucidated.
Result of Action
This compound’s interaction with p75NTR induces apoptosis and affects the viability of melanoma cells . This suggests that this compound could potentially be used in the treatment of certain types of cancer.
生化学分析
Biochemical Properties
NSC49652 plays a significant role in biochemical reactions. It targets the transmembrane domain of p75NTR .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It induces apoptosis and affects the viability of melanoma cells . The compound influences cell function by triggering p75NTR dependent cancer cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It targets the interfaces between transmembrane domains (TMDs), inducing profound conformational changes .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC49652 involves the condensation of 2-hydroxyacetophenone with 3-pyridinecarboxaldehyde under basic conditions. The reaction typically uses ethanol as a solvent and sodium hydroxide as a base. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing purification techniques suitable for industrial-scale production.
化学反応の分析
Types of Reactions
NSC49652 primarily undergoes reactions that involve its functional groups, such as the hydroxyl group and the conjugated double bond system. These reactions include:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The conjugated double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions
Major Products Formed
Oxidation: The major product is a ketone derivative.
Reduction: The major product is a saturated compound.
Substitution: The major products are substituted phenyl derivatives
類似化合物との比較
NSC49652 is unique in its ability to target the transmembrane domain of the death receptor p75 neurotrophin receptor. Similar compounds include:
NSC149286: Another small molecule that targets the same receptor but with different structural characteristics.
NSC134058: A compound with similar apoptotic effects but different molecular targets.
NSC38090: Targets transmembrane domains but with varying efficacy.
NSC166596: Similar in structure but with distinct biological activities
This compound stands out due to its potent and selective inhibition of the death receptor p75 neurotrophin receptor, making it a valuable tool in cancer research and potential therapeutic applications.
特性
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWNZUBUBIULHB-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-25-4 | |
| Record name | NSC49652 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)







